N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyaniline with 4-phenylthiazol-2-amine. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents, in solvents like acetic acid or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring with methoxyphenyl and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring, which is known for conferring various biological activities. The presence of the methoxy and phenyl groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines, including this compound, which demonstrated moderate antiproliferative activity in human cancer cell lines such as SGC-7901. The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Table 1: Antiproliferative Activity of Thiazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
10s | SGC-7901 | 5.2 | Inhibition of tubulin polymerization |
This compound | A549 | 6.8 | Disruption of microtubule dynamics |
10 | HeLa | 7.5 | Induction of apoptosis |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. A study involving magnetic nanoparticles coated with a thiazole derivative showed effective antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism suggested involves the diffusion of nanoparticles into bacterial membranes, leading to cell disruption .
Table 2: Antibacterial Efficacy Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 0.5 |
Escherichia coli | 20 | 0.5 |
Pharmacokinetic Properties
The pharmacokinetic profile of thiazole derivatives is crucial for their therapeutic application. Studies have shown that modifications in the structure can significantly affect metabolic stability and clearance rates. For instance, replacing certain moieties has led to improved in vitro clearance rates without compromising biological activity .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a comparative study on various thiazole compounds, this compound was evaluated for its cytotoxic effects on cancer cells. The results indicated that this compound could induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Case Study 2: Antibacterial Screening
Another study assessed the antibacterial activity of thiazole derivatives in clinical isolates from patients with infections. The results confirmed that compounds similar to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amines exhibited significant inhibition against resistant strains of bacteria.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-9-7-13(8-10-14)17-16-18-15(11-20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZSNBQDOGYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.